磺基-Cy5 DBCO

描述

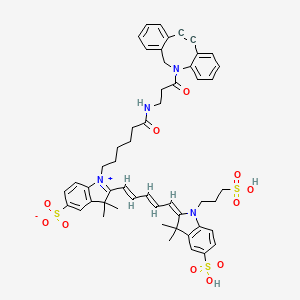

Sulfo-Cy5 DBCO is a water-soluble linker of Cyanine5 fluorophore . It is a near-infrared (NIR) red fluorescent dye with λ abs and λ em of 646nm and 670 nm, respectively . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of Sulfo-Cy5 DBCO involves the reaction of the DBCO group with the Sulfo-Cy5 fluorophore . The DBCO group enables copper-free biocompatible Click Chemistry with fast reaction kinetics and good stability .Molecular Structure Analysis

The molecular formula of Sulfo-Cy5 DBCO is C52H56N4O11S3 . It has a molecular weight of 1009.22 g/mol and an exact mass of 1008.31 g/mol .Chemical Reactions Analysis

Sulfo-Cy5 DBCO reacts with azides via a copper-free “click chemistry” reaction and forms a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical and Chemical Properties Analysis

Sulfo-Cy5 DBCO is a blue powder . It is soluble in DMF, DMSO, and water . Its spectroscopic properties include λ abs 646 nm, λ em 661 nm, and ε 251.0 L mmol -1 cm -1 .科学研究应用

细胞标记

磺基-Cy5 DBCO 由于其高水溶性和生物正交性质,被广泛用于细胞标记。 它允许在不干扰天然细胞过程的情况下特异性标记活细胞中的生物分子 。这种应用对于研究细胞动力学、跟踪细胞群体以及理解复杂生物系统中的细胞相互作用至关重要。

生物传感

该化合物作为荧光报告分子的能力使其成为生物传感应用的理想选择。 This compound 可以与特异性结合目标分析物的生物分子偶联,从而实现对各种生物和化学物质的检测和定量 。这对诊断和环境监测具有重要意义。

蛋白质和抗体偶联

研究人员利用this compound 来偶联蛋白质和抗体。这有助于在各种检测中可视化和跟踪这些生物分子,包括流式细胞术和蛋白质印迹。 偶联过程通过 DBCO 基团促进,DBCO 基团在无铜点击化学反应中与叠氮化物修饰的蛋白质或抗体反应 。

核酸可视化

This compound 在核酸研究中具有价值,用于标记和可视化 DNA 或 RNA。 将其掺入核酸探针可以检测复杂基因组中的特定序列,或在活细胞成像中可视化 mRNA 的定位 。

治疗药物监测

该化合物的荧光特性被利用在治疗药物监测中,它可以连接到药物分子,以跟踪其在生物组织中的分布和积累。 这种应用在新型药物的开发和测试中尤为重要 。

聚合物和材料科学

在聚合物和材料科学中,this compound 用于标记聚合物或纳米粒子,从而可以研究它们在不同环境中的行为和分布。 这可以导致开发具有特定性质的新型材料,用于工业或医疗用途 。

作用机制

Target of Action

The primary target of Sulfo-Cy5 DBCO is molecules containing azide groups . The DBCO group in Sulfo-Cy5 DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules . This specific connection allows the fluorescent labeling of biomolecules .

Mode of Action

Sulfo-Cy5 DBCO operates through a copper-free “click chemistry” reaction with azide-containing compounds . This reaction forms a stable triazole without the need for a copper catalyst or high temperatures . The DBCO group in Sulfo-Cy5 DBCO enables this reaction .

Biochemical Pathways

The biochemical pathway primarily involved is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction results in the formation of a stable triazole linkage . The fast kinetics of this reaction allows for efficient labeling of biomolecules .

Pharmacokinetics

It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Sulfo-Cy5 DBCO is the formation of a stable triazole linkage with azide-containing molecules . This allows for the specific fluorescent labeling of these biomolecules .

Action Environment

The action of Sulfo-Cy5 DBCO is influenced by its environment. Its water solubility allows it to perform labeling reactions in aqueous solutions .

安全和危害

未来方向

Sulfo-Cy5 DBCO is a promising tool for bioconjugation and bioimaging due to its water solubility, fast reaction kinetics, and good stability . It is compatible with a wide range of standard fluorescent instrumentation such as imagers, plate readers, and microscopes . Future research may focus on its application in tracking the location and dynamic changes of biomolecules in biological samples .

生化分析

Biochemical Properties

Sulfo-Cy5 DBCO plays a significant role in biochemical reactions. It contains a DBCO (Dibenzylcyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is fast, efficient, and biocompatible, making Sulfo-Cy5 DBCO a valuable tool for labeling biomolecules .

Cellular Effects

Sulfo-Cy5 DBCO is not suitable for staining intracellular components of permeabilized cells as it may exhibit a high background . It can be used to label specific biomolecules, such as DNA, RNA, and cell surface proteins, thereby enabling the visualization of biological processes .

Molecular Mechanism

The mechanism of action of Sulfo-Cy5 DBCO is based on its ability to undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction allows Sulfo-Cy5 DBCO to form a stable triazole linkage with the target molecule, enabling the specific labeling of biomolecules .

Temporal Effects in Laboratory Settings

Sulfo-Cy5 DBCO is known for its stability and long-term effects on cellular function . It is shipped at ambient temperature and can be stored at -20 °C . It has a shelf life of 12 months after the date of delivery .

Metabolic Pathways

Given its ability to react with Azide groups, it is likely involved in pathways where these groups are present .

Transport and Distribution

Due to its water-solubility , it can be distributed in aqueous environments, making it suitable for use in various biological systems.

Subcellular Localization

Given its ability to label specific biomolecules, it is likely that its localization would depend on the localization of the target biomolecule .

属性

IUPAC Name |

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHUKJFMCCLWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56N4O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

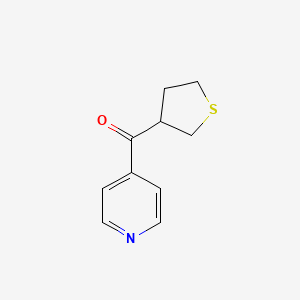

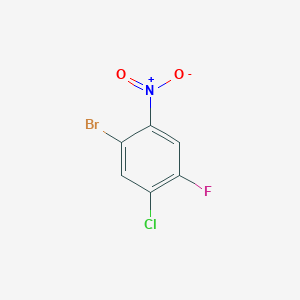

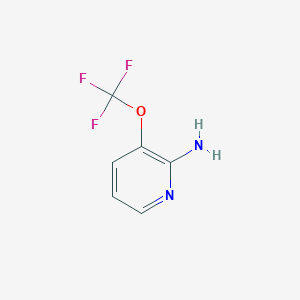

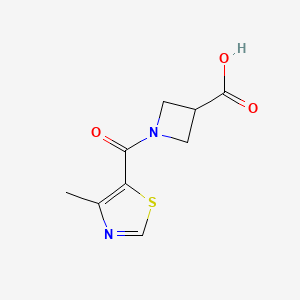

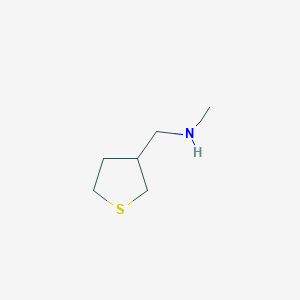

Feasible Synthetic Routes

Q1: How was Sulfo-Cy5 DBCO utilized in the study to analyze glycoRNA?

A1: The research employed Sulfo-Cy5 DBCO to specifically label newly synthesized fucoglycoRNA in alveolar epithelial cells. This involved a two-step process:

Q2: What are the advantages of using click chemistry with Sulfo-Cy5 DBCO for glycoRNA detection?

A: The study highlighted several advantages of this approach []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)

![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)

![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)